molecular formula C19H14BrF3N2OS B2660981 2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226429-50-0

2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2660981
CAS No.: 1226429-50-0
M. Wt: 455.29
InChI Key: AKSBEVDKWBGBBE-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the allylthio, bromophenyl, and trifluoromethoxyphenyl groups. Common reagents used in these reactions include bromine, allylthiol, and trifluoromethoxybenzene derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Chemical Reactions Analysis

2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its effects on various biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and subsequently affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole include other imidazole derivatives with different substituents. These compounds may share some properties but differ in their reactivity, biological activity, and applications. Examples of similar compounds include:

  • 2-(methylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
  • 2-(allylthio)-5-(4-chlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-bromophenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF3N2OS/c1-2-11-27-18-24-12-17(13-3-5-14(20)6-4-13)25(18)15-7-9-16(10-8-15)26-19(21,22)23/h2-10,12H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSBEVDKWBGBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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